4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide
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Overview
Description
4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide is an organic compound with the molecular formula C14H12F3NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[4-(trifluoromethyl)phenyl]aniline: Similar structure but lacks the sulfonamide group.
4-(trifluoromethyl)phenylhydrazine: Contains a hydrazine group instead of the sulfonamide group.
4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the sulfonamide group.
Uniqueness
4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and sulfonamide groups makes it a versatile compound for various applications .
Biological Activity
4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide, commonly referred to as a fluorinated Schiff base, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its sulfonamide structure and the presence of trifluoromethyl groups, which are known to enhance biological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antibacterial Activity
Numerous studies have investigated the antibacterial properties of Schiff bases, including those containing trifluoromethyl groups. For instance, a study highlighted that compounds similar to this compound exhibited significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
4-methyl-N-... | Pseudomonas aeruginosa | 8 µg/mL |
2. Antifungal Activity
In addition to antibacterial properties, the compound has also shown promising antifungal activity. Research indicates that Schiff bases with similar structures can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The antifungal efficacy is often attributed to the ability of these compounds to disrupt fungal cell membranes .
Table 2: Antifungal Activity Data
Compound Name | Fungal Strain | MIC (µg/mL) |
---|---|---|
Compound C | Candida albicans | 15 |
Compound D | Aspergillus niger | 20 |
4-methyl-N-... | Rhizopus stolonifer | 25 |
3. Anticancer Activity
The anticancer potential of fluorinated Schiff bases is notable. Studies have reported that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage .
Table 3: Anticancer Activity Results
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF7 | 15 |
HepG2 | 12 |
4. Enzyme Inhibition
The enzyme inhibitory effects of the compound have been explored in various studies. It has been reported to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition mechanism involves binding interactions that disrupt enzyme activity .
Table 4: Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 5.5 |
Alkaline phosphatase | 8.0 |
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized several Schiff bases and evaluated their antibacterial properties against clinical isolates. The results demonstrated that the presence of trifluoromethyl groups significantly enhanced antibacterial activity compared to non-fluorinated counterparts .
- Anticancer Mechanisms : Another investigation focused on the apoptotic effects of fluorinated Schiff bases on cancer cells, revealing that these compounds could activate caspase pathways leading to cell death .
Properties
IUPAC Name |
4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-11-2-8-14(9-3-11)23(21,22)20-19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYZVZVMZNSZRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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